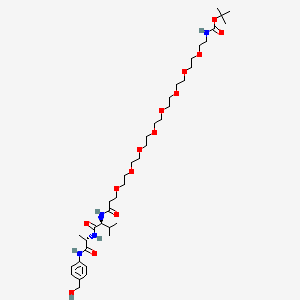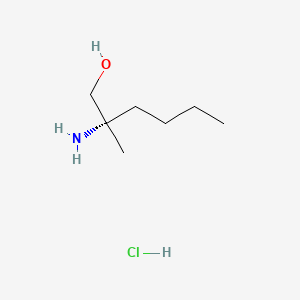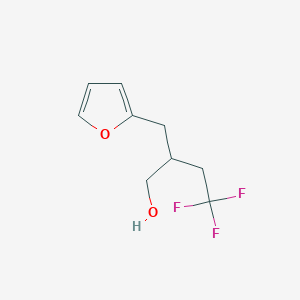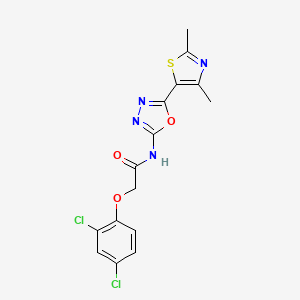
P1,P5-Di(adenosine-5') pentaphosphate, periodate oxidized
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt: is a diadenosine polyphosphate compound. It is known for its unique structure, which consists of two adenosine molecules linked by a chain of five phosphate groups. This compound is often used in biochemical research due to its ability to interact with various enzymes and receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-Di(adenosine-5’) pentaphosphate involves a two-step process. Initially, adenosine 5’-tetraphosphate is formed from adenosine triphosphate (ATP) and trimetaphosphate. This intermediate is then converted to P1,P5-Di(adenosine-5’) pentaphosphate. The synthesis requires a pH range of 7.5 to 8.5 and is modulated by metal ions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: P1,P5-Di(adenosine-5’) pentaphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. The periodate oxidation is a notable reaction, which modifies the compound to its periodate oxidized form .
Common Reagents and Conditions:
Oxidation: Periodate is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, periodate oxidation results in the formation of P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt .
Applications De Recherche Scientifique
P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt exerts its effects by interacting with various enzymes and receptors. In the nervous system, it acts through purinergic receptors, influencing a range of biological activities. It also activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro. The compound is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells .
Comparaison Avec Des Composés Similaires
- P1,P4-Di(adenosine-5’) tetraphosphate ammonium salt
- P1,P5-Di(adenosine-5’) pentaphosphate trilithium salt
- P1,P5-Di(adenosine-5’) pentaphosphate ammonium salt
Comparison: P1,P5-Di(adenosine-5’) pentaphosphate, periodate oxidized sodium salt is unique due to its periodate oxidation, which imparts distinct chemical properties and reactivity. Compared to other diadenosine polyphosphates, this compound has specific applications in studies involving oxidation reactions and enzyme interactions .
Propriétés
Formule moléculaire |
C20H25N10O22P5 |
|---|---|
Poids moléculaire |
912.3 g/mol |
Nom IUPAC |
bis[[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O22P5/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26) |
Clé InChI |
HLEGICBKOTYWLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]glycylglycine](/img/structure/B14882920.png)
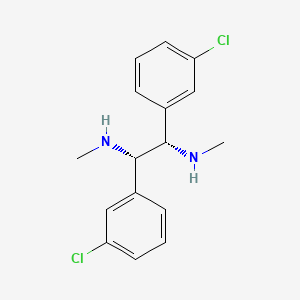

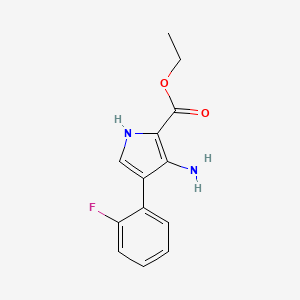
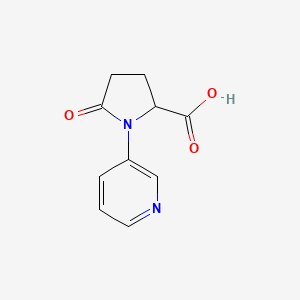
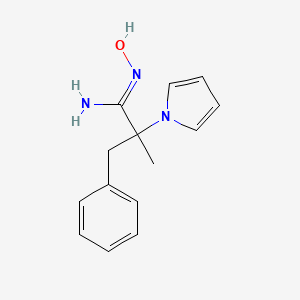
![2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid](/img/structure/B14882952.png)
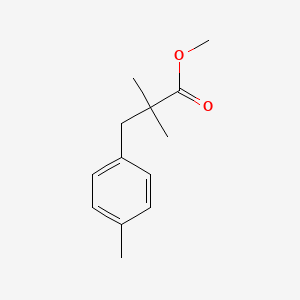
![2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14882964.png)
